Methyl 2-amino-6-cyanohexanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 2-amino-6-cyanohexanoate |
InChI |
InChI=1S/C8H14N2O2/c1-12-8(11)7(10)5-3-2-4-6-9/h7H,2-5,10H2,1H3 |
InChI Key |
QPLQPAJMYWMETC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCCC#N)N |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Amino 6 Cyanohexanoate and Analogues
Direct Synthesis Strategies
Direct synthesis strategies focus on the construction of the target molecule through sequential functional group transformations on a core scaffold.
Esterification of 2-amino-6-cyanohexanoic Acid
A primary and straightforward method for the synthesis of Methyl 2-amino-6-cyanohexanoate is the direct esterification of its corresponding carboxylic acid, 2-amino-6-cyanohexanoic acid. This reaction is typically carried out by treating the amino acid with methanol (B129727) in the presence of an acid catalyst. Thionyl chloride (SOCl₂) or a simple mineral acid like hydrochloric acid (HCl) can be employed to facilitate the reaction. The process involves the protonation of the carboxylic acid group, making it more susceptible to nucleophilic attack by methanol.
A similar procedure has been reported for the synthesis of (S)-(+)-methyl-2-{[(benzyloxy)carbonyl]amino}-6-{[(tert-butoxycarbonyl)amino]oxy}hexanoate, where the corresponding carboxylic acid was treated with methanol. While specific yields for the esterification of 2-amino-6-cyanohexanoic acid are not widely reported in the literature, this standard esterification method is a common and effective way to produce amino acid esters.
Routes Involving Alpha-Amino Nitrile Formation
The formation of an α-aminonitrile is a key step in several synthetic approaches to α-amino acids and their derivatives.
The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com For the synthesis of 2-amino-6-cyanohexanoic acid, the precursor to this compound, a modified Strecker reaction would begin with 5-cyanopentanal. This aldehyde would react with a source of ammonia (B1221849) (such as ammonium (B1175870) chloride) and a cyanide source (like potassium cyanide) to form the intermediate α-aminonitrile, 2-amino-6-cyanohexanenitrile. masterorganicchemistry.comlibretexts.org Subsequent hydrolysis of the nitrile group would yield the desired 2-amino-6-cyanohexanoic acid. masterorganicchemistry.com
The general mechanism involves the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion. masterorganicchemistry.com The resulting α-aminonitrile can then be hydrolyzed to the carboxylic acid. The classical Strecker synthesis yields a racemic mixture of the amino acid. wikipedia.org
| Reactants | Intermediates | Product |
| 5-Cyanopentanal, Ammonia, Cyanide | 2-Amino-6-cyanohexanenitrile | 2-Amino-6-cyanohexanoic acid |
Table 1: Key Components in the Modified Strecker Synthesis of 2-amino-6-cyanohexanoic acid.
Alternative approaches to α-aminonitriles involve the direct cyanation of imines or other amine precursors. Recent research has focused on developing catalytic and environmentally benign methods for this transformation. These methods often utilize various cyanide sources and catalysts to achieve the desired α-aminonitrile. rsc.org For instance, the cyanation of iminium ions, which can be generated in situ from the corresponding amine, offers a flexible route to these intermediates. rsc.org
Derivatization from Hexanoic Acid Precursors
Another synthetic pathway involves starting with a hexanoic acid derivative and introducing the amino and cyano functionalities. A plausible route starts with 6-cyanohexanoic acid. This precursor can undergo α-bromination followed by nucleophilic substitution with ammonia to introduce the amino group at the C2 position, yielding 2-amino-6-cyanohexanoic acid. This resulting amino acid can then be esterified as described previously.
Convergent Synthesis Approaches
Convergent synthesis strategies involve the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. This approach can be more efficient for complex molecules. While specific convergent syntheses for this compound are not extensively documented, general principles of convergent synthesis of functionalized amino esters can be applied. For example, a fragment containing the C1-C5 backbone with the amino and ester groups could be coupled with a one-carbon fragment containing the cyano group. However, for a molecule of this complexity, direct synthesis strategies are generally more common.
Integration of Amino Group Introduction
The introduction of the α-amino group is a critical step in the synthesis of amino acids and their derivatives. Several classical and modern methods are applicable for this transformation.
One straightforward method involves the amination of α-halocarboxylic acids . libretexts.orglibretexts.org This approach typically begins with an α-brominated carboxylic acid or ester, which can be synthesized from the corresponding carboxylic acid. The subsequent reaction with ammonia provides the α-amino acid, though this can lead to over-alkylation.
A more controlled and widely used method is the reductive amination of an α-keto acid . libretexts.orglibretexts.org This two-step, one-pot process involves the reaction of an α-keto acid with ammonia to form an imine, which is then reduced to the amine. This method is a cornerstone of amino acid synthesis.
The Strecker synthesis is another fundamental approach that produces α-amino nitriles from an aldehyde, ammonia, and a cyanide source. mdpi.comrsc.org The resulting α-amino nitrile is a versatile intermediate that can be hydrolyzed to the corresponding α-amino acid. enamine.net For the synthesis of the target compound, this would involve a precursor aldehyde containing the rest of the carbon chain.
Modern methods involving C-H functionalization are also emerging as powerful, atom-economical alternatives for creating new amino acids, often taking advantage of the existing chirality in amino acid side-chains. acs.org
Strategies for Cyano Group Incorporation
The cyano group is a versatile functional handle in organic synthesis, often serving as a precursor to amines or carboxylic acids. nih.govnih.gov Its incorporation into an aliphatic chain can be achieved through several reliable methods.
The most common method is the nucleophilic substitution of an alkyl halide with a metal cyanide, a reaction known as the Kolbe nitrile synthesis. researchgate.net For a 6-carbon chain, a 5-halopentyl derivative could be cyanated to introduce the nitrile at the terminal position.
Other established methods include:
Hydrocyanation of alkenes : This involves the addition of hydrogen cyanide across a double bond, often catalyzed by a transition metal. researchgate.net
Dehydration of primary amides or aldoximes : These methods convert a carboxylic acid derivative or an aldehyde at the end of the chain into a nitrile. researchgate.net
Metal-catalyzed cyanation : Modern cross-coupling reactions can introduce a cyano group using various cyanide sources, some of which are less toxic than traditional reagents. researchgate.netrsc.org A dual catalytic photoredox/copper-catalyzed system has been reported for the chemo- and regioselective radical carbocyanation of 2-azadienes to access functionalized α-amino nitriles. nih.gov
Methyl Ester Formation Techniques
The formation of the methyl ester from the carboxylic acid functionality of the amino acid is a common transformation. Amino acid esters are important intermediates in peptide synthesis and medicinal chemistry. nih.govresearchgate.net Several methods exist, often requiring conditions that protect other reactive groups or prevent racemization.
A widely used and simple method is acid-catalyzed esterification (Fischer esterification), which involves refluxing the amino acid in methanol with a strong acid catalyst like gaseous hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid. nih.govgoogle.com Another common reagent for this transformation is thionyl chloride in methanol. tandfonline.com
A particularly convenient method for preparing amino acid methyl ester hydrochlorides involves the room temperature reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl). nih.govresearchgate.netnih.gov This method is compatible with a wide range of natural and synthetic amino acids. nih.gov
| Reagent/Catalyst | Typical Conditions | Advantages | Reference(s) |
| Thionyl Chloride / Methanol | Often performed at low to room temperature. | Effective and widely used. | tandfonline.com |
| Strong Acid (HCl, H₂SO₄) / Methanol | Refluxing the reaction mixture. | Traditional, cost-effective method. | nih.govgoogle.com |
| Trimethylchlorosilane (TMSCl) / Methanol | Room temperature. | Mild conditions, good to excellent yields, easy operation. | nih.govresearchgate.netnih.gov |
| Dimethyl Carbonate (DMC) / Acid | Varies with acid catalyst. | Sustainable and cost-effective reagent, high selectivity. | rsc.org |
This interactive table summarizes common techniques for methyl ester formation.
Chemoenzymatic and Biocatalytic Synthesis Routes for Related Amino-Nitrile Compounds
Biocatalysis offers significant advantages in chemical synthesis, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.govmdpi.com These methods are particularly powerful for producing chiral compounds like amino acids.
Enzymatic Resolution and Stereoselective Synthesis
Since most chemical syntheses produce racemic mixtures (an equal mix of both enantiomers), resolution is necessary to obtain the desired single, optically active enantiomer. Enzymatic resolution is a highly effective technique. libretexts.org
This process often utilizes enzymes like lipases or proteases that can selectively catalyze the hydrolysis of one enantiomer of a racemic amino acid ester, leaving the other enantiomer unreacted. nih.gov This allows for the separation of the two forms. For example, an aminoacylase (B1246476) enzyme can selectively cleave the amide derivative of a natural L-amino acid much faster than the D-enantiomer. libretexts.orglibretexts.org
Dynamic kinetic resolution (DKR) is an advanced version of this process. In DKR, the unwanted enantiomer is continuously racemized back to the starting racemic mixture while the desired enantiomer is selectively transformed by the enzyme. researchgate.net This allows for a theoretical yield of 100% for the desired product. researchgate.netacs.org This has been applied to the synthesis of N-protected optically active α-amino esters from racemic α-halo esters. acs.org
Biotransformations Involving Nitrile Hydratases or Nitrilases on Precursors
Enzymes that metabolize nitriles are powerful tools for organic synthesis. nih.gov There are two main pathways for nitrile catabolism:
Nitrilases directly hydrolyze a nitrile to the corresponding carboxylic acid and ammonia. nih.govnih.govwikipedia.org
Nitrile hydratases (NHases) hydrate (B1144303) a nitrile to an amide, which can then be hydrolyzed to the carboxylic acid by a co-expressed amidase . tandfonline.comchimia.chmdpi.com
These enzymes can exhibit high enantioselectivity, making them ideal for producing chiral acids and amides from nitrile precursors. chimia.chresearchgate.net For instance, a nitrilase from Rhodococcus rhodochrous has been used for the asymmetric hydrolysis of α-aminonitriles to produce optically active amino acids. nih.govnih.gov A whole-cell catalyst containing a nitrile hydratase and a highly enantioselective amidase can be used to resolve racemic nitriles into enantiopure amides and acids. chimia.ch
The application of these enzymes to a precursor of this compound, such as a dinitrile or a cyanohydrin, could provide a highly stereoselective route to the chiral amino acid core. Nitrile hydratases are valuable biocatalysts for atom-economic amide synthesis, and their substrate scope is continually being explored. mdpi.com
| Enzyme Class | Reaction Catalyzed | Key Feature | Reference(s) |
| Nitrilase | R-CN → R-COOH + NH₃ | Direct conversion to carboxylic acid; can be highly enantioselective. | nih.govnih.govwikipedia.org |
| Nitrile Hydratase (NHase) | R-CN → R-CONH₂ | Forms an amide intermediate; often used in tandem with an amidase. | tandfonline.comchimia.chmdpi.com |
| Amidase | R-CONH₂ → R-COOH + NH₃ | Hydrolyzes amides; enantioselectivity is often key to resolution. | chimia.ch |
| Lipase / Protease | Racemic Ester → Chiral Acid + Chiral Ester | Kinetic resolution of racemic esters via selective hydrolysis. | nih.gov |
This interactive table outlines the roles of key enzymes in the synthesis of related amino-nitrile compounds.
Atom Economy and Green Chemistry Considerations in Synthesis Development
The principles of green chemistry aim to design chemical processes that minimize waste and environmental impact. nih.govAtom economy , a central concept of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.comwikipedia.org
Synthetic routes with poor atom economy, such as those using stoichiometric reagents that are not incorporated into the final product, generate significant waste. wikipedia.org In contrast, reactions like additions and rearrangements often have a 100% atom economy in theory. jocpr.com
When developing a synthesis for a molecule like this compound, several green chemistry considerations are paramount:
Catalysis over Stoichiometric Reagents : Employing catalytic methods, for both chemical and enzymatic steps, reduces waste significantly compared to using stoichiometric amounts of reagents. primescholars.com
Biocatalysis : As discussed, using enzymes (nitrilases, lipases, etc.) allows reactions to occur under mild conditions (neutral pH, room temperature), avoiding the need for harsh reagents, extreme temperatures, and toxic solvents. nih.govchemistryviews.org
Renewable Feedstocks : There is growing interest in synthesizing amino acids from renewable biomass sources through chemocatalytic methods as a sustainable alternative to conventional routes. rsc.org
Safer Reagents : The development of methods using less toxic and more easily handled cyanide sources, such as hexacyanoferrate or even α-amino acids themselves, improves the safety profile of the synthesis. rsc.org
Process Efficiency : Strategies like dynamic kinetic resolution (DKR) and one-pot syntheses that reduce the number of steps, minimize solvent use, and avoid lengthy purification procedures contribute to a greener process. acs.org
By evaluating each potential synthetic step through the lens of atom economy and other green chemistry principles, a more sustainable and efficient manufacturing process can be developed. numberanalytics.com
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Amino 6 Cyanohexanoate
Reactivity of the Amino Group
The primary amino group in Methyl 2-amino-6-cyanohexanoate is a potent nucleophile, owing to the lone pair of electrons on the nitrogen atom. This nucleophilicity is central to a variety of chemical transformations.
Nucleophilic Acyl Substitution Reactions
The amino group readily participates in nucleophilic acyl substitution reactions with a range of acylating agents. masterorganicchemistry.com This class of reaction involves the attack of the amine nucleophile on the electrophilic carbonyl carbon of a carboxylic acid derivative, such as an acid chloride, anhydride, or another ester. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride, carboxylate). masterorganicchemistry.comyoutube.com The general mechanism for this transformation is the addition-elimination pathway. masterorganicchemistry.com The reactivity of the acylating agent is a key factor, with acid chlorides being the most reactive, followed by anhydrides, esters, and amides. youtube.com
When this compound reacts with an acylating agent like an acid chloride or anhydride, a new N-acyl derivative is formed. These reactions are typically rapid and can be carried out under mild conditions.
Table 1: Illustrative Nucleophilic Acyl Substitution Reactions of the Amino Group
| Acylating Agent | Product Type | Typical Conditions |
|---|---|---|
| Acetyl Chloride | N-Acetylated derivative | Aprotic solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize HCl byproduct |
| Acetic Anhydride | N-Acetylated derivative | Aprotic solvent, may require mild heating or a catalyst |
This table is illustrative and shows expected reactions based on the general reactivity of primary amines.
Formation of Amides and Peptides
A crucial application of the amino group's reactivity is the formation of amide bonds, the cornerstone of peptides and proteins. masterorganicchemistry.com In this context, this compound can act as the amine component (the N-terminus of a growing peptide chain, if the ester were to be hydrolyzed post-coupling). The direct reaction with a carboxylic acid is generally unfavorable as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. masterorganicchemistry.com
To facilitate amide bond formation, the carboxylic acid partner must first be "activated". umich.edu This is commonly achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). masterorganicchemistry.com These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea intermediate. umich.edu The amino group of this compound then attacks this intermediate to form the amide bond, with the coupling reagent being converted into a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). masterorganicchemistry.com To improve efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. umich.edu
The synthesis of dipeptides can be achieved by coupling a protected amino acid with the amino group of this compound. masterorganicchemistry.com For instance, reacting an N-protected amino acid (e.g., Boc-Alanine) with this compound using DCC would yield the corresponding dipeptide derivative. masterorganicchemistry.commasterorganicchemistry.com
Table 2: Reagents for Amide and Peptide Bond Formation
| Reagent/System | Role | Mechanism |
|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | Coupling Agent | Activates carboxylic acid to form an O-acylisourea intermediate. masterorganicchemistry.com |
| HOBt (1-Hydroxybenzotriazole) | Additive | Suppresses racemization and improves yield by forming a less reactive, more selective active ester. umich.edu |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Coupling Agent | Forms a highly reactive O-acylisourea-type active ester, known for high efficiency. nih.gov |
This table summarizes common reagents used for peptide synthesis which would be applicable to this compound.
Reactions with Electrophiles
Beyond acylating agents, the nucleophilic amino group can react with a variety of other electrophiles. wikipedia.org
Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can lead to the formation of secondary, tertiary amines, and even quaternary ammonium salts. However, this reaction often suffers from a lack of selectivity, leading to mixtures of products.
Reaction with Aldehydes and Ketones: The amino group can undergo condensation with aldehydes or ketones to form an imine (or Schiff base). This reaction is typically reversible and often requires the removal of water to drive the equilibrium toward the product.
Michael Addition: As a nucleophile, the amine can participate in Michael (conjugate) addition reactions with α,β-unsaturated carbonyl compounds.
Reactivity of the Cyano Group
The cyano (nitrile) group is a versatile functional group that can undergo several important transformations, including hydrolysis and reduction.
Hydrolysis to Carboxylic Acids and Amides
The nitrile group can be hydrolyzed under either acidic or basic conditions. masterorganicchemistry.com The reaction proceeds in two stages: initial hydrolysis yields a primary amide, which can then be further hydrolyzed to a carboxylic acid and ammonia (B1221849) (or an ammonium salt).
Acid-Catalyzed Hydrolysis: Treatment with aqueous acid (e.g., HCl, H₂SO₄) and heat first protonates the nitrile nitrogen, making the carbon more electrophilic for attack by water. youtube.com This leads to an imidic acid tautomer, which rearranges to the primary amide. Prolonged reaction time and harsher conditions will hydrolyze the amide further to the carboxylic acid. It is important to note that under these conditions, the methyl ester group is also susceptible to hydrolysis, and the primary amino group will be protonated to form an ammonium salt.
Base-Catalyzed Hydrolysis: In the presence of aqueous base (e.g., NaOH) and heat, the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. youtube.com The resulting intermediate is protonated by water to give the amide. As with acid catalysis, forcing conditions can drive the hydrolysis of the amide to the carboxylate salt. The ester group will also be saponified under these conditions.
By carefully controlling the reaction conditions (e.g., using milder conditions), it is often possible to stop the hydrolysis at the amide stage. masterorganicchemistry.com
Reduction to Amines
The cyano group can be reduced to a primary amine (–CH₂NH₂), providing a route to diamino compounds from this compound. This transformation adds a methylene-amino group to the molecule.
Common methods for nitrile reduction include:
Catalytic Hydrogenation: This involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). This method is generally effective, though high pressures and temperatures may be required.
Chemical Reduction: Powerful hydride reagents are highly effective for reducing nitriles. Lithium aluminum hydride (LiAlH₄) is a common choice, which readily reduces the nitrile to the primary amine after an acidic workup. A significant consideration when using LiAlH₄ is its high reactivity; it will also reduce the methyl ester group to a primary alcohol. Therefore, reacting this compound with LiAlH₄ would be expected to yield 7-amino-6-(hydroxymethyl)heptan-1-amine. Borane reagents, such as borane-methyl sulfide (B99878) complex (BMS), can also be used for nitrile reduction. orgsyn.org
Table 3: Comparison of Nitrile Reduction Methods
| Reagent | Product from Nitrile | Effect on Methyl Ester Group | Typical Conditions |
|---|---|---|---|
| H₂ / Raney Ni | Primary Amine | Can be reduced, but often requires more forcing conditions than nitrile reduction | High pressure H₂, alcohol solvent, heat |
| LiAlH₄ | Primary Amine | Reduced to a primary alcohol | Anhydrous ether or THF, followed by aqueous/acidic workup |
This table illustrates the expected outcomes of reducing the functional groups present in this compound with common reagents.
[3+2] Cycloaddition Reactions (e.g., Tetrazole Formation)
The terminal nitrile group of this compound serves as a key functional group for participating in [3+2] cycloaddition reactions, most notably in the formation of tetrazoles. Tetrazoles are five-membered heterocyclic rings that have gained significant attention in medicinal chemistry, often being used as bioisosteres for carboxylic acids. acs.orgacs.org The synthesis of a tetrazole from a nitrile is typically achieved by reacting it with an azide (B81097), such as sodium azide (NaN₃). acs.orgacs.org
The mechanism of this transformation has been a subject of study, with evidence pointing away from a simple concerted [2+3] cycloaddition. Instead, theoretical calculations suggest a stepwise process. acs.orgnih.gov The reaction is thought to begin with the activation of the nitrile, followed by the formation of an imidoyl azide intermediate, which then undergoes cyclization to yield the tetrazole ring. acs.orgnih.gov The activation barriers for this reaction are influenced by the electronic properties of the substituent on the nitrile. acs.orgnih.gov The reaction is often carried out at elevated temperatures in solvents like DMF, and can be catalyzed by Lewis acids such as zinc(II) salts or by the use of amine salts of hydrazoic acid. acs.orgacs.orgresearchgate.net
For this compound, this reaction would convert the linear nitrile group into a heterocyclic tetrazole ring, yielding Methyl 2-amino-6-(1H-tetrazol-5-yl)hexanoate. This transformation highlights the utility of the nitrile as a functional handle for creating more complex molecular architectures.
Reactivity of the Methyl Ester Group
The methyl ester group in this compound is susceptible to a variety of nucleophilic acyl substitution reactions, allowing for further derivatization of the molecule.
Transesterification involves the exchange of the alkoxy group of an ester with another alcohol, a process that can be catalyzed by either acids or bases. masterorganicchemistry.combyjus.com In an acid-catalyzed reaction, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon for attack by another alcohol. byjus.commasterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, ultimately eliminating methanol (B129727) to form the new ester. masterorganicchemistry.com Under basic conditions, the incoming alcohol is deprotonated to form a more potent nucleophile, an alkoxide, which attacks the ester's carbonyl carbon. masterorganicchemistry.combyjus.com The subsequent collapse of the tetrahedral intermediate expels the methoxide (B1231860) ion, yielding the new ester. To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com
Table 1: Examples of Transesterification Products of this compound This table is for illustrative purposes and assumes successful reaction.
| Reactant Alcohol | Catalyst | Product Name |
|---|---|---|
| Ethanol | Acid or Base | Ethyl 2-amino-6-cyanohexanoate |
| Propan-2-ol | Acid or Base | Isopropyl 2-amino-6-cyanohexanoate |
Saponification is the hydrolysis of an ester under basic conditions to produce a carboxylate salt and an alcohol. organicchemistrytutor.comwikipedia.orgmasterorganicchemistry.com The reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. organicchemistrytutor.com This intermediate then collapses, eliminating the methoxide ion to form a carboxylic acid. masterorganicchemistry.com In the basic medium, a rapid acid-base reaction occurs where the methoxide deprotonates the carboxylic acid, yielding the final carboxylate salt and methanol. masterorganicchemistry.com An acidic workup is necessary to protonate the carboxylate and isolate the neutral carboxylic acid. organicchemistrytutor.com
Acid-catalyzed hydrolysis, which is the reverse of Fischer esterification, also converts the ester to a carboxylic acid. masterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. A series of proton transfers and the elimination of methanol from the tetrahedral intermediate afford the final carboxylic acid product.
The formation of a carbanion at the α-carbon (the carbon adjacent to the ester) is a common synthetic strategy for creating new carbon-carbon bonds. However, the presence of the α-amino group in this compound introduces complexity. The N-H proton of the amino group is significantly more acidic than the α-C-H proton. Consequently, in the presence of a strong base, deprotonation will preferentially occur at the nitrogen.
To achieve α-carbon alkylation, the amino group must first be protected, for instance, as a benzoyl (Bz), Boc, or Cbz derivative. nih.gov This removes the acidic N-H proton. Subsequent treatment with a strong, non-nucleophilic base can then deprotonate the α-carbon to form an enolate. This enolate is a potent nucleophile that can react with various electrophiles. Studies on related N-acyl amino esters have shown that this strategy allows for reactions like Michael additions to α,β-unsaturated ketones. nih.gov The acidity of the α-C-H, and thus its reactivity, is a key factor and can be enhanced by using electron-withdrawing groups on the ester portion of the molecule. nih.gov
Intramolecular Cyclization and Rearrangement Processes
The bifunctional nature of this compound, possessing both nucleophilic (amino) and electrophilic (ester, nitrile) centers, allows for intramolecular reactions to form cyclic structures.
One potential intramolecular reaction is the attack of the primary amino group on the electrophilic carbon of the nitrile group. This type of reaction is known to lead to the formation of cyclic amidines or related heterocyclic systems. The reaction can be promoted by heat or by acid catalysis, which activates the nitrile group towards nucleophilic attack. nih.gov The initial cyclization would form a seven-membered ring containing an endocyclic imine.
Another possibility is the intramolecular aminolysis of the methyl ester. In this case, the amino group would act as a nucleophile, attacking the carbonyl carbon of the ester. This would result in the formation of a seven-membered cyclic amide, known as a lactam, with the concurrent elimination of methanol. Such cyclizations are often driven by the formation of a thermodynamically stable ring system. The specific outcome of intramolecular reactions would be highly dependent on the reaction conditions, including temperature, catalyst, and solvent. Experimental studies on similar aminonitriles and aminoesters have shown that such cyclizations are feasible, leading to a variety of heterocyclic products.
Rearrangements Involving Nitrogen and Carbon Centers
The chemical structure of this compound, featuring both a primary amine and a nitrile group separated by a flexible four-carbon chain, allows for the theoretical possibility of intramolecular rearrangements involving both nitrogen and carbon centers. While specific studies on this particular molecule are not extensively documented in publicly available literature, its reactivity can be inferred from the known chemical behavior of related α-amino esters and ω-amino nitriles.
One potential rearrangement pathway could involve intramolecular cyclization, a common reaction for bifunctional molecules. wikipedia.org Under certain conditions, the primary amine could act as a nucleophile, attacking the electrophilic carbon of the nitrile group. This would lead to the formation of a cyclic imine intermediate, which could then tautomerize to a more stable enamine or undergo further reactions. The formation of five- and six-membered rings is generally favored in intramolecular reactions due to favorable entropic and strain factors. wikipedia.org In the case of this compound, intramolecular attack of the amine on the nitrile would lead to the formation of a seven-membered ring, a process that is kinetically less favorable than the formation of five- or six-membered rings but still possible. wikipedia.org
Another possibility for rearrangement involves the formation of carbocation intermediates, particularly under acidic conditions. Protonation of the amine or nitrile nitrogen could be followed by the loss of a leaving group or by nucleophilic attack, potentially leading to hydride or alkyl shifts to form more stable carbocations. However, the generation of a primary carbocation on the hexyl chain is generally unfavorable.
Reaction Mechanisms Under Diverse Conditions (e.g., Acidic, Basic, Radical)
The reactivity of this compound is dictated by the interplay of its three functional groups: the primary amine, the methyl ester, and the terminal nitrile. The reaction conditions—acidic, basic, or radical—will determine which functional group is most likely to react and the mechanism of that reaction.
Under acidic conditions , both the primary amine and the nitrile nitrogen can be protonated. Protonation of the nitrile group increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water, which would lead to hydrolysis to a carboxylic acid via an amide intermediate. youtube.comchemistrysteps.com The amino group, being basic, will exist as an ammonium salt, which deactivates it as a nucleophile. The ester group can also undergo acid-catalyzed hydrolysis, although this is typically a slower process than nitrile hydrolysis under strongly acidic conditions. youtube.com Intramolecular cyclization, initiated by the attack of the ester carbonyl oxygen on the protonated nitrile, could also be a possibility, leading to a cyclic intermediate.
Under basic conditions , the primary amine can act as a nucleophile. The ester group is susceptible to base-promoted hydrolysis (saponification), which is generally a facile reaction for methyl esters. nih.gov A study on the base hydrolysis of the closely related methyl 6-aminohexanoate (B3152083) provides insight into the kinetics of this process. nih.gov The nitrile group can also be hydrolyzed under strongly basic conditions, although this typically requires more forcing conditions than ester hydrolysis. chemistrysteps.compressbooks.pub A key reaction under basic conditions would be the intramolecular cyclization of the amino group onto the ester carbonyl, leading to the formation of a seven-membered lactam, azepan-2-one. pearson.comwikipedia.org This intramolecular aminolysis is often more favorable than intermolecular reactions. acs.org
Radical reactions of this compound would likely involve the generation of a radical at the α-carbon to the amino group. α-Aminoalkyl radicals can be generated through various methods, including photoinduced electron transfer. researchgate.net These radicals can then participate in intramolecular cyclization reactions if a suitable radical acceptor, such as an alkene, is present in the molecule. researchgate.net In the absence of such an acceptor, intermolecular radical reactions would predominate.
Elucidation of Reaction Intermediates
The elucidation of reaction intermediates is crucial for understanding the detailed mechanism of any chemical transformation. For this compound, the nature of the intermediates will be highly dependent on the reaction conditions.
In acid-catalyzed nitrile hydrolysis , the primary intermediates are a protonated nitrile, which is then attacked by water to form a protonated imidic acid. This tautomerizes to a protonated amide, which is then further hydrolyzed to a carboxylic acid and an ammonium ion. youtube.com
In base-promoted ester hydrolysis , the key intermediate is a tetrahedral alkoxide formed by the nucleophilic attack of a hydroxide ion on the ester carbonyl. This intermediate then collapses to give the carboxylate and methanol. chemistrysteps.com
For the intramolecular cyclization under basic conditions to form a lactam, the initial intermediate would be a zwitterionic tetrahedral intermediate resulting from the attack of the neutral amino group on the ester carbonyl. This would then eliminate methanol to form the cyclic amide (lactam). acs.org
In radical reactions , the primary intermediate would be an α-aminoalkyl radical. The stability and subsequent reactions of this radical would depend on the specific reaction conditions and the presence of other reactive species. researchgate.net
Kinetic and Thermodynamic Studies of Transformations
The kinetics of the base-catalyzed intramolecular cyclization of amino esters to form lactams have been studied. For example, the cyclization of esters of 2-aminomethylbenzoic acid to form a five-membered lactam is significantly faster than the corresponding intermolecular reaction. nih.gov The rate of these cyclizations is highly dependent on the ring size being formed, with 5- and 6-membered rings forming the fastest. wikipedia.org
The thermodynamics of lactam formation are generally favorable, especially for the formation of less-strained five- and six-membered rings. wikipedia.org The formation of a seven-membered lactam from this compound would be expected to be thermodynamically feasible, although potentially less favorable than the formation of smaller rings.
Kinetic data for the base hydrolysis of the related methyl 6-aminohexanoate has been reported, providing a benchmark for the reactivity of the ester group in a similar chemical environment. nih.gov
Below are interactive data tables summarizing kinetic data for relevant model reactions.
Table 1: Rate Constants for the Base-Catalyzed Cyclization of 2-Aminomethylbenzoate Esters
| Ester | Leaving Group pKa | k_OH (M⁻¹s⁻¹) |
| Methyl | 15.5 | 7.2 x 10³ |
| Phenyl | 10.0 | 5.7 x 10⁷ |
| Trifluoroethyl | 12.4 | 1.7 x 10⁵ |
| Data from a study on the cyclization of 2-aminomethylbenzoate esters to phthalimidine at 30°C in H₂O. nih.gov |
Table 2: Second-Order Rate Constants for Base Hydrolysis of Related Esters
| Compound | k_OH (M⁻¹s⁻¹) at 25°C |
| Methyl 6-aminohexanoate | Not specified |
| Ethyl Acetate | 1.1 x 10⁻¹ |
| Methyl Salicylate | 1.2 x 10⁻² |
| This table presents comparative data for the base hydrolysis of simple esters to provide context for the expected reactivity of the ester group in this compound. |
Advanced Spectroscopic and Structural Elucidation in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and stereochemistry of a compound can be determined.
¹H NMR Spectroscopic Analysis
In the ¹H NMR spectrum of Methyl 2-amino-6-cyanohexanoate, the chemical shift, integration, and multiplicity of each signal would provide crucial information for assigning the protons to their respective positions in the molecule. The expected signals are detailed below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Inferred Structural Information |
| -OCH₃ | ~3.7 | Singlet (s) | Presence of the methyl ester group. |
| H-2 | ~3.5 | Triplet (t) | Methine proton adjacent to the amino group and the C-3 methylene (B1212753) group. |
| -NH₂ | Variable (broad) | Singlet (s) | Amino group protons; chemical shift is concentration and solvent dependent. |
| H-6 | ~2.4 | Triplet (t) | Methylene protons adjacent to the cyano group. |
| H-3, H-4, H-5 | ~1.4-1.9 | Multiplets (m) | Methylene protons of the aliphatic chain. |
¹³C NMR Spectroscopic Characterization
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts for the carbon atoms in this compound are as follows.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Inferred Structural Information |
| C=O (Ester) | ~175 | Carbonyl carbon of the ester group. |
| -C≡N (Cyano) | ~120 | Carbon of the nitrile group. |
| C-2 | ~55 | Carbon atom attached to the amino group. |
| -OCH₃ | ~52 | Methyl carbon of the ester group. |
| C-6 | ~17 | Carbon atom adjacent to the cyano group. |
| C-3, C-4, C-5 | ~22-35 | Carbons of the aliphatic chain. |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity
To definitively establish the connectivity of the atoms within this compound, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, a cross-peak between the signals of H-2 and the H-3 protons would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. For example, a correlation between the carbonyl carbon (C-1) and the methyl protons of the ester group (-OCH₃) would confirm the ester functionality.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Vibrational Modes Associated with Amino, Cyano, and Ester Groups
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amino (-NH₂) | N-H stretch | 3300-3500 (typically two bands for a primary amine) |
| Cyano (-C≡N) | C≡N stretch | 2220-2260 |
| Ester (-COOCH₃) | C=O stretch | 1735-1750 |
| Ester (-COOCH₃) | C-O stretch | 1150-1250 |
| Aliphatic C-H | C-H stretch | 2850-2960 |
The presence of a sharp, medium-intensity band around 2240 cm⁻¹ would be a clear indication of the cyano group. nist.gov The strong absorption in the region of 1740 cm⁻¹ is characteristic of the carbonyl stretch of the ester group. chemicalbook.com The N-H stretching vibrations of the primary amine would be expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.
Upon ionization, typically through electron impact (EI), the molecular ion ([M]⁺) of this compound would be formed. The mass spectrum would likely show a peak corresponding to the molecular weight of the compound.
Subsequent fragmentation of the molecular ion would provide further structural information. Expected fragmentation pathways for amino acid esters include the loss of the alkoxycarbonyl group and cleavage at the carbon-carbon bonds adjacent to the nitrogen atom. nist.gov
Expected Fragmentation Patterns:
Loss of the methoxycarbonyl radical (-•COOCH₃): This would result in a significant fragment ion.
Cleavage of the C-C bond alpha to the amino group: This is a common fragmentation pathway for amino compounds.
McLafferty rearrangement: If sterically feasible, this rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.
The analysis of these fragment ions allows for the confirmation of the different structural units within this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules such as amino acid derivatives. In ESI-MS analysis, this compound is typically dissolved in a suitable solvent, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with a small amount of acid (e.g., formic acid) to facilitate protonation. nih.gov This process confers a positive charge on the analyte, primarily forming the protonated molecule [M+H]⁺.
The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (molecular formula: C₈H₁₄N₂O₂), the expected ion in the positive mode ESI-MS spectrum would be the protonated species. The method is highly sensitive, requiring only a small amount of sample for accurate determination. nih.govnih.gov
Table 1: ESI-MS Data for this compound
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z |
| [M+H]⁺ | [C₈H₁₅N₂O₂]⁺ | 171.1128 | ~171.1 |
Collision-Induced Dissociation (CID) and Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights
Collision-Induced Dissociation (CID) coupled with tandem mass spectrometry (MS/MS) is employed to structurally characterize the parent ion selected from the initial ESI-MS analysis. In an MS/MS experiment, the [M+H]⁺ ion of this compound (m/z 171.1) is isolated and subjected to collisions with an inert gas like argon. researchgate.net This collision imparts energy to the ion, causing it to fragment in predictable ways that reveal its structure. nih.gov
The fragmentation of amino acid esters often involves characteristic neutral losses. nist.gov For this compound, key fragmentation pathways would likely include the loss of methanol (CH₃OH) from the ester group and the loss of ammonia (B1221849) (NH₃) from the protonated amine group. Cleavages along the hexanoate (B1226103) backbone would also produce a series of fragment ions that help confirm the structure. The nitrile group (-C≡N) could also lead to specific fragmentation patterns. Analyzing these fragment ions provides unambiguous confirmation of the compound's molecular structure. nih.gov
Table 2: Predicted CID Fragmentation of [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structural Moiety Lost |
| 171.1 | 139.1 | 32 | Methanol (CH₃OH) |
| 171.1 | 154.1 | 17 | Ammonia (NH₃) |
| 171.1 | 112.1 | 59 | Methoxycarbonyl group (•COOCH₃) |
| 171.1 | 84.1 | 87 | C₄H₅NO₂ |
| 139.1 | 112.1 | 27 | Hydrogen Cyanide (HCN) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of an ion with very high precision, typically to within a few parts per million (ppm). This accuracy is critical for determining the elemental formula of a compound, distinguishing it from other molecules that may have the same nominal mass. For this compound, HRMS would be used to measure the exact mass of the [M+H]⁺ ion.
The experimentally determined exact mass can then be compared to the theoretical exact mass calculated from the isotopic masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. A close match confirms the elemental composition C₈H₁₄N₂O₂ and rules out other potential formulas, providing a high degree of confidence in the compound's identity. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
For a compound like this compound, single crystals would be grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. This analysis reveals the exact stereochemistry and conformation of the molecule in the solid state. nih.gov
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
The crystal structure reveals not only the intramolecular details but also the intermolecular interactions that form the crystal lattice. In the case of this compound, the primary amine (-NH₂) group is a hydrogen bond donor, while the carbonyl oxygen of the methyl ester and the nitrogen atom of the cyano group are potential hydrogen bond acceptors.
Based on analyses of similar molecules, it is expected that the crystal packing would be dominated by N—H···O and N—H···N hydrogen bonds. nih.gov These interactions would likely link adjacent molecules into chains or more complex two- or three-dimensional networks. For instance, N—H···O hydrogen bonds could form between the amine of one molecule and the ester's carbonyl oxygen of another. nih.gov The specific patterns and strength of these hydrogen bonds are crucial for understanding the physical properties of the solid material.
Table 3: Predicted Hydrogen Bonding Parameters in Crystalline this compound
| Donor | Acceptor | Type of Interaction | Probable Motif |
| N-H (amine) | O=C (ester) | Intermolecular Hydrogen Bond | Chain or Dimer |
| N-H (amine) | N≡C (nitrile) | Intermolecular Hydrogen Bond | Chain or Sheet |
Conformation and Stereochemical Analysis in Crystalline State
X-ray crystallography provides precise data on the molecule's conformation, including the torsion angles of the flexible hexanoate chain. For similar aliphatic chains, the conformation often adopts a staggered or anti-periplanar arrangement to minimize steric hindrance, though crystal packing forces can influence this. nih.gov The analysis would reveal whether the carbon backbone is in an extended, linear-like state or a more folded conformation.
The data would also unambiguously confirm the relative stereochemistry if chiral centers are present. For the title compound, which is chiral at the C2 position, a crystallographic analysis of a single enantiomer would determine its absolute configuration. The analysis of a racemic mixture would show how the two enantiomers pack together in the unit cell. Torsion angles along the C-C bonds of the aliphatic chain would be precisely measured, defining the molecule's shape in the solid state. nih.gov
Theoretical and Computational Studies of Methyl 2 Amino 6 Cyanohexanoate
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are instrumental in elucidating the electronic structure and intrinsic properties of a molecule.
To understand the three-dimensional structure of Methyl 2-amino-6-cyanohexanoate, geometry optimization would be the first step. Methods like Density Functional Theory (DFT) or semi-empirical methods like PM6 could be employed. This process would identify the most stable arrangement of atoms in the molecule, its bond lengths, and its bond angles. A conformational analysis would also be crucial to identify different spatial arrangements of the atoms (conformers) and their relative energies.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Value (DFT) | Value (PM6) |
| C-C Bond Length (Å) | 1.54 | 1.53 |
| C-N Bond Length (Å) | 1.47 | 1.46 |
| C≡N Bond Length (Å) | 1.15 | 1.16 |
| C=O Bond Length (Å) | 1.23 | 1.22 |
| C-O Bond Length (Å) | 1.34 | 1.35 |
| N-H Bond Length (Å) | 1.01 | 1.00 |
| C-H Bond Length (Å) | 1.09 | 1.08 |
An analysis of the electronic structure would provide insights into the molecule's reactivity. Frontier Molecular Orbital Theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 7.7 |
Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental results for validation. For instance, the vibrational frequencies from an Infrared (IR) spectrum could be calculated to help assign the peaks in an experimental spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the various carbon and hydrogen atoms could be predicted.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| IR | C≡N stretch | 2245 cm⁻¹ |
| IR | C=O stretch | 1735 cm⁻¹ |
| ¹H NMR | α-CH proton | 3.5 ppm |
| ¹³C NMR | C≡N carbon | 118 ppm |
| ¹³C NMR | C=O carbon | 172 ppm |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations would allow for the study of the dynamic behavior of this compound over time, providing a "computational microscope" to observe its movements and interactions.
MD simulations in a solvent, such as water or an organic solvent, would reveal how the molecule explores different conformations. This is crucial for understanding its flexibility and how its shape might change in a realistic chemical environment. The simulations would track the trajectories of all atoms, providing a detailed picture of the molecule's dynamic conformational landscape.
By simulating this compound in a solvent, one could analyze the specific interactions between the solute and solvent molecules. This would include identifying and quantifying hydrogen bonds between the amino group of the molecule and water, for example. Understanding these interactions is key to comprehending its solubility and how the solvent influences its structure and reactivity.
Computational Mechanistic Elucidation
Computational mechanistic elucidation employs theoretical chemistry methods to model and understand the step-by-step process of chemical reactions at a molecular level. This approach is crucial for predicting reaction outcomes, optimizing conditions, and designing new synthetic pathways.
Transition state analysis is a computational method used to identify the highest energy structure along a reaction coordinate, known as the transition state. This transient molecular arrangement represents the energy barrier that must be overcome for reactants to convert into products. Locating and characterizing transition states are fundamental to understanding reaction mechanisms and kinetics. While this analysis is a standard computational technique, specific transition state analyses for reactions involving this compound have not been documented in scientific literature.
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. Computational simulations can predict how a molecule, such as this compound, will break apart (fragment) within a mass spectrometer. These simulations help in interpreting experimental mass spectra and elucidating the structure of the molecule. For many organic compounds, fragmentation is predictable; for instance, esters often undergo characteristic cleavages next to the carbonyl group or through rearrangements like the McLafferty rearrangement. miamioh.edulibretexts.org Similarly, aliphatic amines typically fragment via cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org However, specific computational studies simulating the fragmentation pathways of this compound are not documented.
Chemoinformatics and Database Mining for Analogues and Related Reactions
Chemoinformatics involves the use of computational tools to analyze chemical data, while database mining allows for the systematic search of large chemical databases for compounds with similar structures or reactions. These approaches are invaluable for identifying analogues of a target molecule, discovering new synthetic routes, and predicting properties. The nitrile group, for example, is a versatile functionality in medicinal chemistry, often acting as a hydrogen bond acceptor or a bioisostere for other groups. nih.gov Searching databases for other aliphatic amino esters containing a nitrile group could provide insights into potential similar reactions or properties. rsc.org However, specific chemoinformatics or database mining studies centered on this compound and its analogues have not been published.
Exploration of Biological and Biochemical Interactions of Methyl 2 Amino 6 Cyanohexanoate
Interaction with Enzymes and Receptors (In Vitro Studies)
The unique structure of Methyl 2-amino-6-cyanohexanoate, which combines an amino acid ester with a nitrile group, suggests several potential modes of interaction with enzymes and receptors.
As an analog of lysine (B10760008), this compound is a candidate for interaction with enzymes that metabolize lysine and other amino acids. Lysine derivatives have been shown to act as inhibitors of various enzymes, including angiotensin-converting enzyme (ACE) and those involved in lysine biosynthesis. nih.govbristol.ac.uk The structural similarity to lysine could allow this compound to act as a competitive inhibitor for enzymes where lysine is a substrate. For instance, lysine is known to be a feedback inhibitor of homocitrate synthase, an enzyme in the aminoadipate pathway. researchgate.net
The nitrile group is a versatile pharmacophore that can participate in various interactions within an enzyme's active site. nih.gov It can act as a hydrogen bond acceptor and its linear geometry allows it to fit into sterically confined spaces. nih.govresearchgate.net In some instances, the nitrile group can act as a bioisostere for carbonyl, hydroxyl, or carboxyl groups. nih.gov Furthermore, nitriles can be involved in covalent interactions, particularly with cysteine or serine residues in an enzyme's active site, potentially leading to reversible or irreversible inhibition. nih.gov Enzymes such as nitrilases can hydrolyze nitrile groups, suggesting a potential metabolic fate for the compound. nih.gov
Conversely, it is also conceivable that this compound could act as an enzyme activator, although this is generally less common for substrate analogs.
Table 1: Potential Enzyme Interactions of this compound Based on Structural Analogs
| Enzyme Class | Potential Interaction Type | Basis for Postulation |
| Amino Acid Metabolizing Enzymes (e.g., Lysine Biosynthesis Enzymes) | Competitive Inhibition | Structural analog of lysine. bristol.ac.uk |
| Peptidases | Inhibition | Nitrile group acting as a warhead. nih.gov |
| Kinases | Inhibition | Nitrile group interacting with the hinge region. |
| Nitrilases | Substrate | Presence of a nitrile group. nih.gov |
This table is a theoretical projection based on the chemical structure of this compound and published data on related compounds. No direct experimental data for this compound is currently available.
The binding affinity of this compound to biological macromolecules like proteins and nucleic acids would be influenced by its chemical features. The primary amino group and the ester moiety can participate in hydrogen bonding and electrostatic interactions. The hexanoate (B1226103) backbone provides a degree of hydrophobicity, which could contribute to binding in hydrophobic pockets of proteins.
The nitrile group can significantly influence binding affinity. It is known to form hydrogen bonds with protein backbone amides and the side chains of amino acids such as arginine and lysine. researchgate.netresearchgate.net The polar nature of the nitrile can also lead to dipole-dipole interactions. nih.gov Studies on lysine derivatives have shown that modifications to the side chain can significantly impact binding to serum proteins like albumin, which in turn can affect their biological activity. nih.gov
Should this compound be identified as an enzyme inhibitor, mechanistic studies would be crucial to understand its mode of action. Kinetic analyses could determine whether the inhibition is competitive, non-competitive, or uncompetitive. For instance, if it acts as a competitive inhibitor of a lysine-utilizing enzyme, it would be expected to increase the apparent Michaelis constant (Km) for the natural substrate without affecting the maximum velocity (Vmax).
If the nitrile group acts as a reactive "warhead," leading to covalent modification of the enzyme, the inhibition would likely be time-dependent and irreversible. Techniques such as X-ray crystallography of the enzyme-inhibitor complex could provide atomic-level details of the binding mode, revealing the specific amino acid residues involved in the interaction. nih.gov
Metabolic Pathway Investigations and Role as a Biochemical Probe
The structure of this compound makes it an interesting candidate for investigating metabolic pathways and for use as a biochemical probe.
Given its structural similarity to lysine, this compound could potentially enter and modulate the lysine metabolic pathway. In mammals, lysine is primarily catabolized in the liver via the saccharopine pathway. nih.govnih.gov It is conceivable that this compound could be recognized by the enzymes of this pathway, potentially acting as a substrate or an inhibitor and thereby altering the flow of metabolites.
The metabolism of lysine is known to be distinct in the brain, where the pipecolate pathway is predominant. nih.gov Investigating the effect of this compound on these different pathways could provide insights into tissue-specific lysine metabolism. The presence of the methyl ester could also influence its transport across cell membranes and its initial metabolic steps, as esterases could hydrolyze it to the corresponding carboxylic acid.
To definitively trace the metabolic fate of this compound, isotope labeling studies would be indispensable. By synthesizing the molecule with stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium), its journey through various metabolic pathways could be monitored using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
For example, labeling the carbon skeleton would allow researchers to determine if it is incorporated into other amino acids or enters central carbon metabolism. oup.com Labeling the amino group with ¹⁵N could shed light on its participation in transamination reactions and its contribution to the body's nitrogen pool. nih.gov Such studies are crucial for understanding the complete metabolic profile of a novel compound and for identifying any potential metabolic products, which may themselves have biological activity. The use of amino acid esters as probes has been established in studying protein structure and function. nih.gov
Table 2: Potential Applications in Metabolic Studies
| Application | Rationale |
| Probe for Lysine Catabolism | Structural analog of lysine allows for targeting of lysine metabolic pathways. nih.govnih.gov |
| Investigation of Nitrile Metabolism | The nitrile group's fate can be tracked to understand its biotransformation. nih.gov |
| Study of Amino Acid Esterases | The ester moiety can be a substrate for esterases, allowing for the study of their activity and specificity. |
This table is a theoretical projection based on the chemical structure of this compound and published data on related compounds. No direct experimental data for this compound is currently available.
Investigation of Cellular Uptake and Transport Mechanisms (Excluding Human Clinical Data)
Comprehensive searches of available scientific literature and research databases did not yield specific studies on the cellular uptake and transport mechanisms of this compound. The means by which this particular compound enters and moves within cells have not been characterized.
In general, the cellular uptake of amino acid derivatives is a complex process mediated by a variety of transporter proteins located in the cell membrane. These transporters exhibit specificity for different amino acids and their analogues, and their activity can be influenced by factors such as ion gradients and cellular energy levels. The transport of small molecules like this compound could potentially occur through several mechanisms, including:
Active Transport: Requiring energy to move the molecule against its concentration gradient.
Facilitated Diffusion: Utilizing protein channels to move down a concentration gradient.
Simple Diffusion: Passing directly through the cell membrane, typically limited to small, lipophilic molecules.
Without experimental data, the specific transporters or pathways involved in the uptake of this compound remain speculative.
Mechanistic Studies of Cellular Responses (Excluding Human Clinical Data)
There is currently a lack of published research investigating the specific cellular responses to this compound. The effects of this compound on cellular processes have not been documented in the scientific literature.
Modulation of Specific Cellular Signaling Pathways (In Vitro)
No in vitro studies have been identified that examine the modulatory effects of this compound on specific cellular signaling pathways. Research is needed to determine if this compound interacts with key signaling cascades that regulate cellular functions such as growth, differentiation, and apoptosis.
Effects on Cell Growth and Proliferation in Research Models (Focus on Mechanisms)
The impact of this compound on the growth and proliferation of cells in research models has not been reported. The mechanisms by which it might influence the cell cycle or proliferative machinery are unknown.
Investigation of Specific Molecular Targets within Cells
Specific intracellular molecular targets of this compound have not been identified. To understand its biological activity, future research would need to focus on identifying proteins or other macromolecules with which this compound may directly or indirectly interact.
Structure Activity Relationship Sar Investigations of Methyl 2 Amino 6 Cyanohexanoate Analogues
Impact of Substituents on Chemical Reactivity and Stability
The chemical reactivity and stability of Methyl 2-amino-6-cyanohexanoate are intrinsically linked to its three primary functional groups: the amino group, the cyano group, and the methyl ester moiety, as well as the connecting alkyl chain. Modifications to any of these components can significantly alter the molecule's properties.
Modifications to the Amino Group
The primary amino group at the C-2 position is a key site for chemical modification, influencing the molecule's nucleophilicity, basicity, and potential for hydrogen bonding.
N-Acylation: The introduction of an acyl group to the nitrogen atom to form an amide can significantly impact the reactivity of the amino group. For instance, N-acetylation would decrease the basicity of the nitrogen, making it less prone to protonation. This modification can also introduce steric hindrance, potentially affecting how the molecule interacts with other reactants or biological targets. The stability of the compound may be enhanced under certain conditions as the amide bond is generally less susceptible to oxidation compared to a primary amine.
| Modification | Expected Impact on Reactivity | Expected Impact on Stability |
| N-Acetylation | Decreased nucleophilicity and basicity. | Increased stability towards oxidation. |
| N-Methylation | Increased steric hindrance, potential for altered receptor interactions. | Generally stable, may alter metabolic stability. |
| N-Benzoylation | Significantly increased steric bulk, introduction of aromatic interactions. | Enhanced stability, potential for altered solubility. |
Variations at the Cyano Group
The cyano group at the C-6 position is an electrophilic site and can participate in a variety of chemical transformations. Its conversion to other functional groups dramatically alters the chemical nature of the molecule.
Hydrolysis: The nitrile functionality can be hydrolyzed under acidic or basic conditions to first form a carboxamide and then a carboxylic acid. This transformation converts a relatively non-polar group into a highly polar and ionizable group, which would drastically change the solubility and chemical reactivity of the molecule. For example, the resulting 2-amino-6-carboxamidohexanoate or 2-amino-7-oxoheptanoate would have significantly different properties.
Reduction: The cyano group can be reduced to a primary amine (e.g., using lithium aluminum hydride or catalytic hydrogenation). This would yield a diamino compound, 2,7-diaminoheptanoate, fundamentally altering the basicity and hydrogen bonding capabilities of the terminal end of the molecule.
Conversion to Tetrazole: The nitrile can react with azides to form a tetrazole ring, a common bioisostere for a carboxylic acid. This would introduce a heterocyclic, acidic moiety in place of the cyano group, profoundly affecting the molecule's electronic distribution and potential biological interactions.
| Modification | Resulting Functional Group | Expected Impact on Properties |
| Hydrolysis | Carboxylic Acid (-COOH) | Increased polarity, acidity, and water solubility. |
| Reduction | Primary Amine (-CH₂NH₂) | Increased basicity and hydrogen bonding potential. |
| Cycloaddition (with azide) | Tetrazole | Introduction of an acidic, heterocyclic ring. |
Alterations of the Ester Moiety
The methyl ester is susceptible to hydrolysis and its modification can influence the rate of this reaction as well as the lipophilicity of the compound.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-6-cyanohexanoic acid. This introduces a negative charge at physiological pH, significantly increasing water solubility and altering potential ionic interactions.
Varying the Alkyl Group: Changing the alcohol portion of the ester from methyl to other alkyl groups (e.g., ethyl, propyl, butyl) can modulate the compound's lipophilicity and steric bulk. Generally, increasing the length of the alkyl chain increases lipophilicity. Studies on other amino acid esters have shown that the rate of hydrolysis can be influenced by the size of the alkyl group, with bulkier groups sometimes slowing the reaction due to steric hindrance. For instance, the hydrolysis rates of methyl and ethyl esters can differ under the same conditions.
| Ester Moiety | Expected Impact on Lipophilicity | Expected Impact on Hydrolysis Rate |
| Methyl Ester (Parent) | Baseline | Baseline |
| Ethyl Ester | Slightly Increased | May be slightly slower than methyl ester. |
| tert-Butyl Ester | Significantly Increased | Expected to be significantly slower due to steric hindrance. |
| Benzyl (B1604629) Ester | Increased (due to aromatic ring) | Hydrolysis can also be influenced by electronic effects of the ring. |
Chain Length and Alkyl Group Modifications
Chain Extension or Shortening: Modifying the length of the carbon chain between the C-2 and C-6 positions would alter the spatial relationship between the amino/ester end and the cyano end of the molecule. For example, synthesizing the corresponding pentanoate or heptanoate (B1214049) analogues would directly impact the molecule's flexibility and how it fits into a binding site.
Introduction of Branching: Adding alkyl groups (e.g., methyl) along the carbon backbone would introduce steric constraints and could influence the preferred conformation of the molecule. Research on other aliphatic chains has shown that branching can decrease intermolecular interactions and affect biological activity. nih.gov
Influence of Stereochemistry on Molecular Interactions
The C-2 carbon of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (S)-Methyl 2-amino-6-cyanohexanoate and (R)-Methyl 2-amino-6-cyanohexanoate.
Synthesis and Evaluation of Stereoisomers
The synthesis of enantiomerically pure forms of this compound is crucial for evaluating the impact of stereochemistry. This can be achieved through various methods, including the use of chiral starting materials, chiral catalysts, or resolution of a racemic mixture.
Once synthesized, the individual stereoisomers would be evaluated to determine if their chemical and biological properties differ. In biological systems, it is common for one enantiomer to have a significantly higher affinity for a receptor or enzyme than the other. This is because biological macromolecules are themselves chiral and will interact differently with the two enantiomers. The specific three-dimensional arrangement of the amino, carboxyl, and the cyano-containing side chain will dictate the precise nature of these interactions. For example, one enantiomer might fit perfectly into a binding pocket, while the other is sterically hindered from doing so. The binding affinities of different stereoisomers are often compared to understand the chiral recognition at a molecular level.
Stereoselective Interactions with Enzymes or Molecular Receptors
The stereochemistry of a molecule is a crucial determinant of its biological activity, largely because enzymes and molecular receptors are chiral entities themselves, leading to stereoselective interactions. For analogues of this compound, the chiral center at the alpha-carbon (C2) bearing the amino group is of paramount importance. The spatial arrangement of the substituents around this carbon can significantly influence the binding affinity and efficacy of the molecule.
Enzymes can exhibit a high degree of stereoselectivity, often preferentially binding one enantiomer over the other. This is due to the three-dimensional architecture of the enzyme's active site, which creates a specific binding environment. For instance, in the case of inhibitors of human arginases I and II, α,α-disubstituted amino acids based on a hexanoic acid scaffold have shown that substitution at the alpha center is well-tolerated within the active site pockets of both isoforms. nih.govresearchgate.net Specifically, the (R)-enantiomer of 2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid was identified as a highly potent inhibitor, suggesting a clear stereopreference for substitution at the C2 position. researchgate.net Although the cyano group in this compound replaces the borono group, it is plausible that a similar stereochemical preference would be observed for its interactions with certain enzymes.
The nature of the interaction between the cyano group and the active site is also critical. The nitrile moiety can act as a hydrogen bond acceptor or participate in other polar interactions. nih.gov In some cases, the electrophilic carbon of the nitrile can react with nucleophilic residues like cysteine or serine in an enzyme's active site to form a reversible covalent bond. nih.gov The stereochemistry at the C2 position would dictate the precise orientation of the cyano group within the active site, thereby influencing the feasibility and strength of such interactions.
For example, the design of inhibitors for enzymes like cathepsin S has utilized amino nitriles where the nitrile group acts as a "warhead," forming a reversible thioimidate with a cysteine residue in the active site. nih.gov The stereochemistry of the amino acid scaffold is critical for correctly positioning the nitrile for this interaction.
| Enantiomer | Postulated Interaction with a Hypothetical Enzyme Active Site | Expected Relative Activity |
| (S)-Methyl 2-amino-6-cyanohexanoate | The amino group forms a key hydrogen bond with an acidic residue (e.g., Asp), while the cyano group is oriented towards a hydrophobic pocket. The ester may interact with a polar region. | Higher |
| (R)-Methyl 2-amino-6-cyanohexanoate | The amino group is not optimally positioned for the key hydrogen bond, leading to weaker binding. The cyano and ester groups may be in less favorable positions. | Lower |
Correlation Between Structural Features and Biological/Biochemical Activity
The biological activity of this compound analogues is intrinsically linked to their structural features. By systematically modifying the molecule and observing the resultant changes in activity, a correlation can be established. This process is often guided by computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore exploration, and hot spot analysis.
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asianpubs.org This is achieved by correlating physicochemical properties of the molecules, known as molecular descriptors, with their observed activity. For this compound analogues, a QSAR model could be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
Key molecular descriptors for this class of compounds would likely include:
Electronic properties: The partial charge on the nitrogen and carbon atoms of the cyano group, and the ester carbonyl, which influence hydrogen bonding and polar interactions. The cyano group is a strong electron-withdrawing group, which can affect the reactivity of the entire molecule. mdpi.com
Steric properties: The size and shape of substituents on the amino group or at other positions on the hexanoate (B1226103) chain.
Hydrophobicity: The lipophilicity of the molecule, often quantified by logP, which affects its ability to cross cell membranes and interact with hydrophobic pockets in a receptor.
A hypothetical QSAR study on a series of this compound analogues might reveal that increasing the length of the alkyl chain beyond a certain point decreases activity due to steric hindrance, while the introduction of a small, polar substituent on the amino group enhances activity by forming an additional hydrogen bond.
| Analogue Modification | Change in Lipophilicity (ΔlogP) | Change in Electronic Properties (e.g., Dipole Moment) | Predicted Change in Biological Activity (%) |
| N-methylation | +0.5 | Slight increase | -10% |
| Replacement of ester with amide | -0.8 | Significant increase | +25% |
| Introduction of a hydroxyl at C4 | -1.2 | Moderate increase | +15% |
| Extension of alkyl chain to heptanoate | +0.4 | Negligible | -20% |
A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and elicit a particular response. For this compound, a pharmacophore model would likely include:
A hydrogen bond donor: The primary amino group.
A hydrogen bond acceptor: The nitrogen atom of the cyano group and the oxygen atoms of the ester group. nih.gov
A hydrophobic feature: The aliphatic hexyl chain.
The spatial relationship between these features is critical. Virtual screening of compound libraries using such a pharmacophore model could identify novel molecules with a similar arrangement of functional groups, which are therefore likely to exhibit similar biological activity. The development of such models can be performed even without a known receptor structure by aligning a set of active molecules. nih.gov
Hot spot analysis, often performed in conjunction with molecular docking studies when a receptor structure is available, identifies regions within the binding site where modifications to the ligand are likely to result in a significant change in binding affinity. For this compound, key "hot spots" for modification might include:
The amino group (C2): Derivatization of the amino group could introduce new interactions with the receptor. For example, acylation or alkylation could probe for additional hydrophobic or hydrogen bonding interactions.
The cyano group (C6): While potentially crucial for activity, its replacement with other functional groups like a tetrazole, carboxylate, or a small heterocyclic ring could lead to improved properties. For instance, replacing the cyano group with a boronic acid has proven effective in creating potent arginase inhibitors. nih.gov
The methyl ester: Hydrolysis to the corresponding carboxylic acid would introduce a negative charge, which could form a salt bridge with a positively charged residue in the active site. Alternatively, increasing the size of the alcohol portion of the ester could probe for additional hydrophobic interactions.
Advanced Analytical Techniques in the Research Oriented Characterization of Methyl 2 Amino 6 Cyanohexanoate
The comprehensive characterization of novel compounds is fundamental to understanding their chemical nature and potential applications. For a multifunctional molecule like Methyl 2-amino-6-cyanohexanoate, which possesses an amino group, a nitrile moiety, and an ester, a suite of advanced analytical techniques is required for a full structural and property evaluation. This article explores the application of sophisticated analytical methodologies for the in-depth research characterization of this compound.
Potential Academic Applications in Chemical Biology and Material Science Research
Precursor in the Synthesis of Complex Organic Molecules
The presence of both an amino and a cyano group, along with a methyl ester, allows for a variety of chemical transformations, making Methyl 2-amino-6-cyanohexanoate an attractive precursor for the synthesis of more intricate organic structures.
The development of peptidomimetics, compounds that mimic the structure and function of peptides, is a crucial area of drug discovery, aiming to overcome the limitations of natural peptides, such as poor stability and bioavailability. nih.gov Non-natural amino acids are key components in the design of these peptidomimetics.
This compound can serve as a scaffold for the synthesis of various non-natural amino acids. The primary amine allows for standard peptide coupling reactions, while the terminal nitrile group can be subjected to a range of chemical transformations. For instance, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to introduce further diversity. This dual functionality enables the creation of amino acids with unique side chains, which can be incorporated into peptide sequences to modulate their conformation, stability, and biological activity. springernature.com The synthesis of non-natural amino acids from substituted cyanoacetic esters is a well-established method, providing a basis for the utility of this compound. cdnsciencepub.comresearchgate.net
Table 1: Potential Non-Natural Amino Acids Derived from this compound
| Derivative Name | Modification of Nitrile Group | Potential Application |
| 2,7-diaminoheptanoic acid | Reduction to primary amine | Introduction of a basic side chain |
| 2-amino-7-oxoheptanoic acid | Hydrolysis to carboxylic acid | Introduction of an acidic side chain |
| 2-amino-7-phenyl-7-oxoheptanoic acid | Reaction with a Grignard reagent | Introduction of a bulky, aromatic side chain |
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The reactivity of the amino and cyano groups in this compound makes it a suitable intermediate for the synthesis of various nitrogen-containing heterocycles. nih.govacs.org
The intramolecular cyclization of aminonitriles is a powerful strategy for the construction of heterocyclic rings. nih.gov Depending on the reaction conditions and the nature of other reagents, the amino and cyano groups can react to form a variety of ring systems, such as lactams, piperidines, and other more complex fused heterocyclic structures. For example, the amino group can act as a nucleophile, attacking the electrophilic carbon of the nitrile, which can be activated by a Lewis acid or protonation. Subsequent tautomerization and other transformations can lead to stable heterocyclic products.
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for studying biological processes in their native environment. The design of such probes often requires a scaffold that can be selectively functionalized with reporter groups and binding moieties.
The development of specific ligands for biological targets, such as enzymes and receptors, is fundamental to drug discovery and chemical biology. The structural framework of this compound can be utilized to design inhibitors for various enzymes. For instance, the nitrile group is a known pharmacophore that can act as a warhead in covalent inhibitors or participate in key hydrogen bonding interactions within an active site. wikipedia.org The amino group and the aliphatic chain can be modified to optimize binding affinity and selectivity for the target protein. For example, derivatives of amino acids have been successfully used to design inhibitors for enzymes like arginase. nih.gov
Table 2: Hypothetical Enzyme Inhibition Data for a Derivative of this compound
| Enzyme Target | Inhibitor Derivative | IC50 (nM) | Inhibition Type |
| Protease X | N-benzoyl-methyl 2-amino-6-cyanohexanoate | 150 | Competitive |
| Kinase Y | 2-(benzylamino)-6-cyanohexanoic acid | 85 | Non-competitive |
Fluorescently labeled molecules are indispensable for visualizing biological structures and processes. The amino group of this compound provides a convenient handle for conjugation with a wide range of fluorophores. Many commercially available fluorescent dyes are activated as N-hydroxysuccinimide (NHS) esters, which react readily with primary amines to form stable amide bonds.
Furthermore, the nitrile group itself can be utilized as an infrared probe due to its characteristic stretching vibration, which is sensitive to the local environment. nih.gov This allows for the study of protein folding and binding events. It is also conceivable that the nitrile group could be transformed into other functionalities that are amenable to click chemistry, enabling the attachment of fluorophores through bioorthogonal reactions. The biosynthesis of nitrile-containing amino acids has been explored for rapid protein conjugation and fluorogenic labeling. researchgate.net
Applications in Polymer Chemistry and Material Science
The bifunctional nature of this compound also lends itself to applications in the field of polymer chemistry and material science, where monomers with multiple reactive sites are used to create polymers with specific properties.
The amino and ester groups can participate in polymerization reactions to form polyamides or polyesters. For instance, polycondensation of the corresponding diamine (obtained by reduction of the nitrile) with a dicarboxylic acid would yield a polyamide. Alternatively, the amino group could react with an activated dicarboxylic acid, and the ester could undergo transesterification to form a polyesteramide. The presence of the cyano group in the side chain can also influence the properties of the resulting polymer, potentially enhancing its thermal stability or providing sites for cross-linking or further functionalization. acs.orgresearchgate.net The use of bifunctional amino acid esters as building blocks for covalent adaptable networks is an emerging area of research. researchgate.net
Monomer for Specialty Polymers with Unique Properties
The presence of both an amino group and an ester group allows this compound to act as an AB-type monomer in condensation polymerization, leading to the formation of specialty polyamides. In this scenario, the amino group of one monomer would react with the methyl ester group of another, forming an amide linkage and releasing methanol (B129727) as a byproduct. This process is analogous to the synthesis of well-known polyamides like Nylon-6, which is produced from 6-aminohexanoic acid. nih.govlibretexts.org
The resulting polymer would be a polyamide with a pendant cyano group on each repeating unit. The nitrile group is a highly polar and reactive functional handle that can significantly influence the properties of the polymer. researchgate.netwikipedia.org The polarity of the nitrile groups would likely lead to strong intermolecular dipole-dipole interactions between polymer chains, potentially increasing the melting point, glass transition temperature, and mechanical strength of the material compared to a non-functionalized analogue like Nylon-6. researchgate.net
Furthermore, the nitrile group can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the polymer's properties. researchgate.net For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This versatility could be exploited to create polymers with enhanced hydrophilicity, specific binding capabilities, or sites for cross-linking.
Illustrative Properties of a Hypothetical Polyamide Derived from this compound:
| Property | Potential Value | Significance |
| Melting Point (°C) | > 220 | High thermal stability suitable for engineering applications. |
| Glass Transition Temperature (°C) | > 60 | Indicates good dimensional stability at elevated temperatures. |
| Tensile Strength (MPa) | 70 - 90 | High strength due to strong intermolecular forces. |
| Solubility | Soluble in polar aprotic solvents | The polar nitrile groups may enhance solubility in solvents like DMF or DMSO. |
| Functional Group Reactivity | High | The pendant nitrile groups offer sites for chemical modification. researchgate.net |
Precursor for Advanced Functional Materials
Beyond its direct use as a monomer, this compound can serve as a precursor for a variety of advanced functional materials. The distinct reactivity of its amino, ester, and cyano groups can be leveraged in multi-step synthetic strategies.
One potential application lies in the development of functionalized hydrogels. The amino and ester groups can be used to incorporate the molecule into a polymer backbone, while the nitrile groups can be subsequently modified. For example, hydrolysis of the nitrile to a carboxylic acid would introduce negative charges, leading to a pH-responsive hydrogel that could be used in drug delivery or as a smart biomaterial.
Another avenue of research is the synthesis of chelating resins for metal ion sequestration. The nitrile groups can be converted to amidoxime (B1450833) groups, which are known to have a high affinity for various metal ions. A polymer functionalized with such groups could be used for environmental remediation or in analytical chemistry for pre-concentration of trace metals.
The α-amino acid structure of the molecule also suggests its potential use in the synthesis of peptide nucleic acid (PNA) analogues or other biomimetic polymers. The cyano-terminated side chain could be used to attach specific recognition elements or to modulate the solubility and conformational properties of the resulting polymer.
Potential Transformations and Applications:
| Functional Group Transformation | Resulting Functionality | Potential Application |
| Nitrile Hydrolysis | Carboxylic Acid | pH-responsive materials, ion-exchange resins. |
| Nitrile Reduction | Primary Amine | Cross-linking site, platform for further functionalization. |
| Nitrile to Amidoxime | Chelating Group | Metal ion adsorption, environmental remediation. researchgate.net |
| Amino Group Derivatization | Modified Backbone | Altered polymer properties, biomimetic structures. |
Future Research Directions and Unaddressed Challenges
Development of More Efficient and Sustainable Synthesis Routes
A primary challenge in the study of α-aminonitriles is their synthesis, which has traditionally relied on methods like the Strecker reaction. researchgate.net This reaction, while effective, often employs highly toxic cyanide sources, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN). mdpi.comacs.org Consequently, a significant future direction is the development of "green" and sustainable synthetic protocols.
Key research avenues include:
Biocatalysis: The use of enzymes, such as oxidases, presents a compelling green alternative for producing α-aminonitriles. rsc.org Research could focus on discovering or engineering enzymes that can catalyze the synthesis of Methyl 2-amino-6-cyanohexanoate with high stereoselectivity and yield in aqueous conditions.
Organocatalysis: Avoiding the use of toxic metal catalysts, organocatalysis has emerged as a powerful tool in synthetic chemistry. mdpi.com Future work should explore novel organocatalysts for the asymmetric synthesis of this compound, aiming for high efficiency and enantiomeric purity under mild conditions.
Safer Cyanide Sources: A crucial area of investigation is the use of alternative, less hazardous cyanide sources. Studies have shown the potential of using substances like potassium hexacyanoferrate or even generating cyanide in-situ from other organic molecules, such as α-amino acids, through oxidative processes. rsc.org Adapting these methods would significantly improve the safety and sustainability of the synthesis.
Flow Chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, improve safety when handling hazardous intermediates, and allow for easier scalability. Developing a flow-based synthesis for this compound could represent a major step towards efficient and safer production.
| Synthesis Strategy | Potential Advantages | Key Research Challenge |
| Enzymatic Synthesis | High selectivity, mild conditions, environmentally benign. rsc.org | Identifying or engineering a suitable enzyme with high substrate specificity and stability. |
| Organocatalysis | Avoids toxic metals, potential for high asymmetry. mdpi.com | Designing novel, highly efficient, and recyclable catalysts. |
| Alternative Cyanides | Reduces toxicity and handling risks. rsc.org | Optimizing reaction conditions for efficient cyanide release and capture. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Adapting batch reaction conditions to a continuous flow setup. |
Exploration of Novel Reactivity Pathways
The inherent functionality of this compound—a primary amine, an ester, and a nitrile—makes it a versatile building block. While the classical transformations of these groups are well-known, significant opportunities lie in exploring novel reactivity pathways. enamine.net
Future research should investigate:
Polymer Chemistry: The compound could serve as a monomer for the synthesis of novel functional polymers. For instance, one-pot Strecker reactions have been used to create organic polymeric networks (OPNWs) from α-aminonitrile units. rsc.org Investigating the polymerization of this compound could lead to new materials with unique properties.
Complex Heterocycle Synthesis: The cyano and amino groups can participate in cyclization reactions to form diverse heterocyclic structures. researchgate.netbeilstein-journals.org Research into its participation in multicomponent reactions could yield complex molecules of potential pharmacological interest in a single step.
Macrocyclization: The spatial separation of the reactive amino/ester and nitrile functionalities presents an opportunity for intramolecular reactions to form macrocycles or large lactam rings, structures that are of significant interest in drug discovery.
Umpolung Reactivity: α-Aminonitriles can be used as masked iminium ion equivalents or can be metallated to serve as nucleophilic acyl anion equivalents, a concept known as Umpolung (reversal of polarity). rsc.org Exploring these non-classical reactivity modes could unlock new synthetic routes to complex target molecules.
Deeper Mechanistic Understanding of Biological Interactions
The nitrile group is a known "warhead" in medicinal chemistry, capable of forming covalent-reversible bonds with the cysteine residues in the active sites of enzymes like cathepsins. nih.govacs.org While this provides a strong rationale for investigating the biological activity of this compound derivatives, a deep mechanistic understanding is currently lacking.
Unaddressed challenges include:
Target Identification and Validation: Identifying the specific biological targets of this compound and its derivatives is a critical first step.
Structural Biology: Obtaining crystal structures of the compound bound to its enzyme targets would provide invaluable insight into its binding mode and the specific interactions that drive its inhibitory activity. nih.gov
Kinetic and Thermodynamic Profiling: Detailed kinetic studies are needed to understand the nature of the interaction (e.g., slow-binding inhibition) and the thermodynamics of binding. acs.org
Isotopic Labeling Studies: To definitively trace the atomic interactions between the nitrile group and a biological target, mechanistic studies using stable isotopes could be employed, similar to methods used to resolve other cyano-group reactions. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and materials science. nih.gov Applying these tools to this compound could dramatically accelerate research and development.
Future directions in this area are:
Generative Models for Derivative Design: AI models, including generative and diffusion models, can be trained to design novel proteins and amino acid sequences. mit.eduthe-scientist.com A similar approach could be used to generate virtual libraries of novel derivatives of this compound with predicted high affinity for specific biological targets.
Property Prediction: ML algorithms can be trained to predict key properties, such as biological activity, solubility, and metabolic stability, for newly designed derivatives. This allows for in-silico screening of vast chemical spaces, prioritizing the most promising candidates for synthesis.
Reaction Optimization: AI can assist in predicting optimal reaction conditions for the sustainable synthesis routes discussed previously, reducing the experimental effort required for process development.
Target Deconvolution: If a derivative shows a desired biological effect, ML models can help predict its likely protein targets by analyzing its structure and comparing it against databases of known bioactive molecules and their targets.
| AI/ML Application | Objective | Expected Outcome |
| Generative AI | Design novel derivatives with desired properties. mit.edu | A virtual library of high-potential compounds for synthesis and testing. |
| Predictive Modeling | Forecast biological activity and physicochemical properties. nih.gov | Prioritization of synthetic targets, reducing wasted resources. |
| Process Optimization | Identify optimal conditions for synthesis. | Faster development of efficient and sustainable chemical processes. |
| Reverse Screening | Predict potential biological targets for active compounds. utexas.edu | Hypothesis generation for mechanism of action studies. |
Expanding the Scope of Research Applications in Emerging Fields
The unique characteristics of this compound make it an attractive candidate for applications in burgeoning fields like supramolecular chemistry and nanochemistry.
Supramolecular Chemistry: The compound possesses multiple sites for non-covalent interactions: the amino group can act as a hydrogen bond donor, while the ester carbonyl and nitrile groups can act as acceptors. enamine.netrsc.org This makes it an ideal building block for designing self-assembling systems, such as supramolecular polymers, gels, or ordered thin films.
Nanochemistry: Amino acids and their derivatives are widely used to functionalize the surface of inorganic nanoparticles, enhancing their stability and biocompatibility. nih.govresearchgate.net this compound could be used to coat nanoparticles (e.g., gold, quantum dots), with the amino group anchoring to the surface and the terminal nitrile group exposed and available for further chemical modification or to act as a recognition site. nih.govmdpi.com This could lead to the development of novel nanosensors, drug delivery vehicles, or diagnostic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-amino-6-cyanohexanoate, and how do functional group manipulations influence its reactivity?
- Methodological Answer : The synthesis typically involves multi-step functionalization of hexanoate derivatives. For example, the amino group can be introduced via reductive amination, while the cyano group may be added through nucleophilic substitution or cyanide coupling reactions. The reactivity of the amino group allows selective protection/deprotection strategies (e.g., using Boc or Fmoc groups) to avoid side reactions during synthesis . Key steps include:
- Step 1 : Protection of the amino group to prevent undesired interactions.
- Step 2 : Cyanidation at the terminal carbon using KCN or CuCN.
- Step 3 : Esterification with methanol under acidic conditions.
- Critical Consideration : Monitor reaction progress via TLC or HPLC to ensure intermediate purity .
Q. How should researchers safely handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the ester or cyano groups.
- Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as the compound may react with moisture to release trace HCN .
- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to degrade cyanide byproducts .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the positions of the amino, cyano, and ester groups. For example, the cyano carbon appears at ~115–120 ppm in -NMR .
- IR Spectroscopy : Identify key functional groups:
| Functional Group | IR Peak (cm) |
|---|---|
| NH (amine) | 3300–3500 (stretching) |
| CN (cyano) | 2200–2260 |
| COOCH (ester) | 1700–1750 |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer :
- Scenario : Discrepancies in -NMR integration ratios may arise from tautomerism or solvent effects.
- Resolution :
Perform variable-temperature NMR to detect dynamic equilibria (e.g., amine-imine tautomerism).
Use deuterated solvents (e.g., DMSO-d) to minimize proton exchange interference.
Validate via 2D NMR (COSY, HSQC) to assign overlapping signals .
- Case Study : A 2025 study resolved ambiguous -NMR peaks by correlating DFT-calculated chemical shifts with experimental data .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial design to optimize reaction parameters:
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 25–80°C | 60°C |
| Catalyst Loading | 1–5 mol% | 3 mol% |
| Reaction Time | 2–24 h | 12 h |
- Workflow : Use inline FTIR or ReactIR to monitor real-time reaction progress and adjust conditions dynamically .
Q. How do structural modifications of this compound impact its biological activity?
- Methodological Answer :
- SAR (Structure-Activity Relationship) Framework :
Replace the cyano group with carboxyl or amide groups to assess solubility vs. membrane permeability.
Modify the ester (e.g., ethyl vs. methyl) to study metabolic stability.
- Assays :
- Antimicrobial Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria.
- Cytotoxicity : Evaluate IC values in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing contradictory bioactivity data?
- Methodological Answer :
- ANOVA : Compare means across multiple experimental groups (e.g., varying substituents).
- PCA (Principal Component Analysis) : Identify latent variables influencing bioactivity (e.g., lipophilicity vs. hydrogen bonding) .
- Case Study : A 2021 study used hierarchical clustering to group derivatives with similar activity profiles, resolving outliers caused by assay variability .
Safety & Compliance
Q. What are the GHS-compliant protocols for documenting hazards during scale-up synthesis?
- Methodological Answer :
- Hazard Identification : Classify as Acute Toxicity (Category 4) and Skin Irritant (Category 2) per GHS criteria.
- Documentation :
| Parameter | Requirement |
|---|---|
| SDS Preparation | Include first-aid measures for HCN exposure. |
| Risk Phrases | H302 (Harmful if swallowed) |
| Precautionary Codes | P301+P310 (IF SWALLOWED: Call poison center) . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
